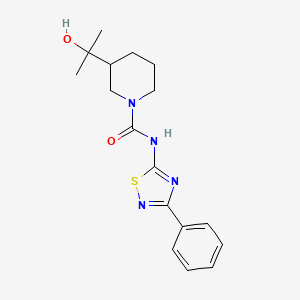![molecular formula C14H24N4O2 B5906070 N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906070.png)
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as DPPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPEO is a synthetic compound that is used as a research tool in drug discovery and development.
作用机制
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, it is believed to act as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cell signaling and are involved in many physiological processes. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to enhance the binding of ligands to GPCRs, leading to increased receptor activation.
Biochemical and Physiological Effects
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide can enhance the binding of ligands to GPCRs, leading to increased receptor activation. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to increase the potency of certain ligands, such as adenosine, in activating GPCRs. In vivo studies have shown that N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide can modulate the activity of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its high purity and stability. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is synthesized using a well-established method, and its purity can be confirmed using standard analytical techniques. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is also stable under a wide range of conditions, making it a reliable research tool. However, one limitation of using N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. One potential area of research is the development of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide-based fluorescent probes for the detection of specific proteins in cells. Another area of research is the use of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide and its potential applications in drug discovery and development.
Conclusion
In conclusion, N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is primarily used as a research tool in drug discovery and development, and its high purity and stability make it a reliable research tool. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have a range of biochemical and physiological effects, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 3-(1,2-oxazinan-2-yl)propanoic acid with 3,5-dimethyl-1H-pyrazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with triethylamine and acetic anhydride to obtain N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. The purity of the compound is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is primarily used as a research tool in drug discovery and development. It is commonly used as a ligand in receptor binding assays to study the interaction between ligands and receptors. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been used to study the binding affinity of ligands for the adenosine A2A receptor, which is a potential target for the treatment of Parkinson's disease. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has also been used in the development of fluorescent probes for the detection of specific proteins in cells.
属性
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-11-13(12(2)17-16-11)5-7-15-14(19)6-9-18-8-3-4-10-20-18/h3-10H2,1-2H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXOUOVRNQNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5905987.png)
![N-(2-methoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5906000.png)
![4-ethyl-N-[1-(hydroxymethyl)propyl]-5-methyl-N-(2-thienylmethyl)thiophene-3-carboxamide](/img/structure/B5906001.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)benzyl]urea trifluoroacetate](/img/structure/B5906003.png)
![5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5906011.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-isobutyl-1H-benzimidazole](/img/structure/B5906017.png)


![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5906049.png)

![(2-methoxy-5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)methanol](/img/structure/B5906074.png)
![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906077.png)
![(2S)-2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)-3-phenylpropanamide](/img/structure/B5906096.png)
